5,8-Dichloroimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by its unique structure, which includes a fused imidazole and pyrazine ring system. The molecular formula for this compound is C6H3Cl2N3, with a molecular weight of approximately 188.02 g/mol. This compound is classified under the category of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The synthesis of 5,8-Dichloroimidazo[1,2-a]pyrazine typically involves several key steps:
Technical details regarding reaction conditions, catalysts used (if any), and yields can vary based on the specific synthetic route employed. For example, one method may utilize metal-catalyzed cross-coupling reactions to achieve desired substitutions efficiently .
The structural representation of 5,8-Dichloroimidazo[1,2-a]pyrazine reveals significant features:
| Property | Value |
|---|---|
| Molecular Formula | C6H3Cl2N3 |
| Molecular Weight | 188.02 g/mol |
| InChI | InChI=1S/C6H3Cl2N3/c1-3-7-4-6(9)5(8)10/h1-4H |
| SMILES | ClC1=C/N2C=CN=C2/C(Cl)=N\1 |
5,8-Dichloroimidazo[1,2-a]pyrazine participates in various chemical reactions:
These reactions are crucial in developing new derivatives with tailored biological activities and improved pharmacological profiles .
The mechanism of action for 5,8-Dichloroimidazo[1,2-a]pyrazine is primarily linked to its interactions with biological targets:
The physical and chemical properties of 5,8-Dichloroimidazo[1,2-a]pyrazine include:
| Property | Value |
|---|---|
| Melting Point | Not extensively documented |
| Solubility | Soluble in DMSO, ethanol |
| Stability | Sensitive to strong acids |
5,8-Dichloroimidazo[1,2-a]pyrazine has several applications in scientific research:
Research continues into its potential therapeutic applications, particularly in antimicrobial and anticancer domains, highlighting its importance as a versatile compound in both academic and industrial settings .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4